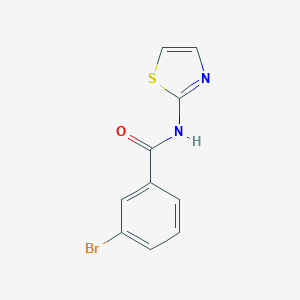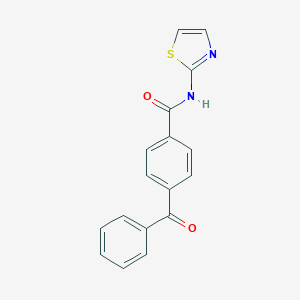![molecular formula C24H25Cl2NO B420463 N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE](/img/structure/B420463.png)
N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Coupling with 2,4-Dichlorobenzoyl Chloride: The adamantyl intermediate is then coupled with 2,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamide derivatives.
科学的研究の応用
N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to the stability and lipophilicity imparted by the adamantyl group.
Materials Science: The compound’s rigid structure makes it useful in the development of high-performance polymers and nanomaterials.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a stabilizer in various chemical processes.
作用機序
The mechanism of action of N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. It can inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids .
類似化合物との比較
Similar Compounds
1-Adamantylamine: Known for its antiviral properties.
2-Adamantanone: Used in the synthesis of various pharmaceuticals.
Adamantyl-substituted hydroxy acids: Investigated for their biological activities.
Uniqueness
N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE is unique due to the combination of the adamantyl group with the dichlorobenzamide moiety, which imparts both stability and reactivity.
特性
分子式 |
C24H25Cl2NO |
|---|---|
分子量 |
414.4g/mol |
IUPAC名 |
N-[4-(1-adamantyl)-2-methylphenyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C24H25Cl2NO/c1-14-6-18(24-11-15-7-16(12-24)9-17(8-15)13-24)2-5-22(14)27-23(28)20-4-3-19(25)10-21(20)26/h2-6,10,15-17H,7-9,11-13H2,1H3,(H,27,28) |
InChIキー |
YLHNPYRIAAIWNE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=C(C=C(C=C5)Cl)Cl |
正規SMILES |
CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=C(C=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B420381.png)


![benzo[cd]indol-2(1H)-one oxime](/img/structure/B420392.png)






![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B420401.png)


